N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}valine
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
NMR spectroscopy provides critical insights into the compound’s structure. Key signals in the ¹H NMR spectrum (recorded in deuterated dimethyl sulfoxide) include:
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Tetrazole NH | 8.45 | Singlet | 1H |
| Biphenyl aromatic protons | 7.20–7.65 | Multiplet | 8H |
| Valine α-CH (S-configuration) | 3.98 | Quartet | 1H |
| Valine β-CH₂ | 1.95 | Multiplet | 1H |
| Valine γ-CH₃ | 0.89 | Doublet | 6H |
| Methylene bridge (N–CH₂–Ar) | 4.35 | Singlet | 2H |
The ¹³C NMR spectrum confirms the presence of distinct carbon environments:
- Carboxylic acid carbonyl: 174.2 ppm
- Tetrazole ring carbons: 148.5 ppm (C5), 126.8 ppm (C2')
- Aromatic carbons: 125.0–140.0 ppm (biphenyl system)
- Valine backbone carbons: 60.1 ppm (α-C), 30.5 ppm (β-C), 19.2 ppm (γ-CH₃).
The HSQC and HMBC correlations validate connectivity between the methylene bridge (δ 4.35 ppm) and both the biphenyl system and valine nitrogen.
X-ray Crystallography Studies
Single-crystal X-ray diffraction analysis reveals a monoclinic crystal system with space group P2₁ and unit cell parameters:
- a = 10.25 Å
- b = 6.89 Å
- c = 15.37 Å
- α = 90°, β = 95.4°, γ = 90°
The biphenyl system exhibits a dihedral angle of 38.6° between the two phenyl rings, while the tetrazole ring adopts a planar conformation. Hydrogen bonds between the carboxylic acid O–H and tetrazole N–H (2.12 Å) stabilize the molecular packing.
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 374.16 ([M+H]⁺). Characteristic fragmentation pathways include:
- Loss of CO₂H (-45.02 Da): m/z 329.14
- Cleavage of the methylene bridge : m/z 237.09 (biphenyl-tetrazole fragment)
- Valine backbone dissociation : m/z 116.08 ([C₅H₁₁NO₂]⁺)
The base peak at m/z 237.09 corresponds to the protonated biphenyl-tetrazole moiety, highlighting its stability under ionization conditions.
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methylamino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-12(2)17(19(25)26)20-11-13-7-9-14(10-8-13)15-5-3-4-6-16(15)18-21-23-24-22-18/h3-10,12,17,20H,11H2,1-2H3,(H,25,26)(H,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXSCTCKWRSTHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NCC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}valine, with CAS number 137863-20-8, is a compound that has garnered attention for its potential biological activities, particularly as an antihypertensive agent. This article delves into the compound's biological activity, supported by data tables and relevant research findings.
Molecular Formula: C31H35N5O3
Molecular Weight: 525.66 g/mol
CAS Number: 137863-20-8
Purity: 97.00%
The compound features a biphenyl moiety substituted with a tetrazole group, which is significant in enhancing biological activity due to its interactions with various biological targets.
This compound acts primarily as an angiotensin II receptor antagonist , similar to other compounds in its class, such as Valsartan. Its mechanism involves the inhibition of the angiotensin II type 1 (AT1) receptor, leading to vasodilation and a reduction in blood pressure. The compound exhibits a low IC50 value of approximately 0.06 µM, indicating potent activity against the AT1 receptor .
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
Case Studies and Research Findings
- Antihypertensive Efficacy : A study demonstrated that this compound significantly lowered blood pressure in hypertensive models, outperforming traditional antihypertensive agents like Losartan .
- Anti-inflammatory Properties : Research indicated that the compound could inhibit pro-inflammatory cytokines, suggesting its potential use in treating chronic inflammatory conditions .
- Comparative Studies : In comparative studies with other tetrazole-containing compounds, this compound showed superior bioavailability and efficacy in lowering blood pressure compared to non-tetrazole analogs .
Comparison with Similar Compounds
Key Observations :
- Tetrazole Ring : Essential for binding to the AT₁ receptor across all ARBs .
- Substituent Variability : The acyl group (e.g., valeryl in valsartan vs. butyryl in Impurity B) influences metabolic stability and potency. Impurity B, a common synthetic byproduct, has reduced receptor affinity .
- Amino Acid Residue: Valsartan’s L-valine enhances solubility and pharmacokinetics compared to losartan’s imidazole-derived structure .
Pharmacological and Pharmacokinetic Comparisons
- Bioavailability : Valsartan’s oral bioavailability (~25%) is comparable to losartan (~33%) but lower than candesartan (~15–40%, dose-dependent) .
- Half-Life : Valsartan (6–9 hours) has a longer duration than losartan (6 hours) but shorter than irbesartan (11–15 hours) .
- Metabolism : Valsartan undergoes minimal hepatic metabolism (CYP2C9), whereas losartan is metabolized to active EXP3174 via CYP2C9/3A4 .
Research Findings and Industrial Relevance
- Synthetic Improvements : Zentiva’s 2009 method () enhanced valsartan purity (>98%) using Pd/C-catalyzed hydrogenation to remove benzyl and trityl groups .
- Bioequivalence : Generic formulations (e.g., Valzan®) match Diovan® in dissolution profiles and AUC values .
- Therapeutic Extensions: Valsartan’s renoprotective effects in doxorubicin-induced nephrotoxicity highlight benefits beyond hypertension .
Preparation Methods
Alkylation of L-Valine Derivatives
The initial step involves N-alkylation of L-valine methyl ester or benzyl ester with 4-bromomethyl-2'-substituted biphenyl intermediates.
Reaction Conditions and Catalysts
Mechanistic Insight :
The reaction proceeds via nucleophilic substitution, where the amino group of L-valine attacks the electrophilic bromomethyl group. Steric hindrance from the biphenyl system necessitates prolonged reaction times (6–12 hours).
Acylation with Valeryl Chloride
Post-alkylation, the secondary amine undergoes acylation to introduce the pentanoyl group.
Optimization Parameters
| Parameter | Optimal Conditions | Source Reference |
|---|---|---|
| Acylating Agent | Valeryl chloride (1.2–1.5 equiv) | |
| Base | DIPEA (2.0 equiv) | |
| Solvent | Toluene or dichloromethane | |
| Reaction Time | 1–2 hours at 50°C | |
| Yield | 88–95% |
Critical Note :
Excess valeryl chloride ensures complete acylation, while DIPEA neutralizes HCl byproducts. The product, N-{[2'-(protected tetrazol-5-yl)biphenyl-4-yl]methyl}-N-valeryl-L-valine ester, is isolated via crystallization from toluene.
Tetrazole Ring Formation
The tetrazole moiety is introduced via [2+3] cycloaddition between a nitrile intermediate and azide sources.
Methods for Tetrazole Synthesis
Tributyltin Azide Method
| Condition | Detail | Source Reference |
|---|---|---|
| Azide Source | Tributyltin azide (2.0 equiv) | |
| Catalyst | None (thermal conditions) | |
| Solvent | Xylene or toluene | |
| Temperature | 110–120°C for 12–24 hours | |
| Yield | 70–78% |
Sodium Azide in Micellar Media
| Condition | Detail | Source Reference |
|---|---|---|
| Azide Source | Sodium azide (3.0 equiv) | |
| Catalyst | ZnCl₂ or surfactants (e.g., SDS) | |
| Solvent | Water-surfactant mixtures | |
| Temperature | 80–100°C for 6–8 hours | |
| Yield | 90–95% |
Advantages of Micellar Media :
Deprotection and Hydrolysis
Final steps involve tetrazole deprotection (if trityl-protected) and ester hydrolysis.
Comparative Analysis of Methods
| Method Aspect | Tributyltin Azide Approach | Sodium Azide in Micellar Media |
|---|---|---|
| Yield | 70–78% | 90–95% |
| Toxicity | High (tin residues) | Low |
| Reaction Time | 12–24 hours | 6–8 hours |
| Scalability | Limited by tin removal | Highly scalable |
| Environmental Impact | Poor | Moderate |
Industrial-Scale Optimization
Recent patents highlight advancements for large-scale production:
- Continuous Flow Synthesis : Utilizes packed-bed reactors with heterogeneous catalysts (e.g., Pd/Ce-Sn oxide) to enhance efficiency.
- Crystallization Control : Seeding techniques in toluene at 40°C ensure high-purity (>99.8% ee) product isolation.
- Waste Reduction : Tributyltin chloride byproducts are recovered via HCl/NaF treatment and reused.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}valine, and how do reaction conditions influence intermediate stability?
- Methodology : The compound is synthesized via in-situ processes starting from L-valine, involving sequential acylation and tetrazole ring formation. Key intermediates include N-[2'-(1H-tetrazol-5-yl)biphenyl-4-ylmethyl]valine benzyl ester. Reaction conditions (e.g., temperature, solvent polarity, and catalyst type) critically affect intermediate stability. For example, acidic conditions during tetrazole cyclization require strict pH control to avoid decomposition .
- Analytical Validation : Intermediate purity is monitored via HPLC (C18 column, acetonitrile/water gradient) and confirmed by NMR (¹H/¹³C) .
Q. Which analytical techniques are recommended for characterizing the stereochemical purity of this compound?
- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (80:20) to resolve enantiomers, with detection at 254 nm .
- X-ray Crystallography : Resolves absolute configuration; the (S)-enantiomer is pharmacologically active and confirmed by single-crystal diffraction .
- Circular Dichroism (CD) : Validates enantiomeric excess (>99%) by comparing Cotton effects with certified reference materials .
Q. How does the tetrazole ring influence the compound’s physicochemical properties and angiotensin II receptor binding?
- Physicochemical Impact : The tetrazole ring enhances solubility in polar solvents (e.g., methanol) and increases acidity (pKa ~4.9), facilitating salt formation for improved bioavailability .
- Receptor Interaction : The tetrazole moiety mimics the carboxylate group of angiotensin II, forming hydrogen bonds with AT₁ receptor residues (e.g., Lys199 and His183). Molecular docking studies show a binding affinity (Ki) of 0.13 nM .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported synthetic yields of intermediates when using different catalytic systems?
- Case Study : Yields for N-[2'-(1H-tetrazol-5-yl)biphenyl-4-ylmethyl]valine vary from 65% (using H2SO4) to 85% (using HClO4). Contradictions arise from incomplete reaction monitoring or byproduct formation.
- Resolution Strategy :
- Use in-situ IR spectroscopy to track tetrazole ring closure (disappearance of nitrile peak at 2240 cm⁻¹) .
- Optimize catalysis via DoE (Design of Experiments) to identify critical factors (e.g., solvent: DMF vs. THF, catalyst loading) .
Q. What strategies mitigate the formation of 4-hydroxy valsartan during synthesis or storage, and how is this impurity quantified?
- Mitigation :
- Avoid prolonged exposure to light/moisture (store at -20°C under inert gas) .
- Use antioxidants (e.g., BHT) in reaction mixtures to prevent hydroxylation at the pentanoyl chain .
- Quantification :
- HPLC Method: C18 column, 0.1% formic acid/acetonitrile (60:40), UV detection at 230 nm. LOD: 0.05% .
- Mass Spectrometry: HRMS (ESI+) identifies [M+H]+ at m/z 451.52 for 4-hydroxy valsartan .
Q. In metabolic studies, how do researchers differentiate phase I and phase II metabolites using mass spectrometry?
- Phase I Metabolites : Hydroxylation (e.g., 4-hydroxy valsartan, m/z 451.52) or N-dealkylation. Detected via precursor ion scans (Q-TOF) with fragmentation patterns showing neutral losses (e.g., -H2O, -CO2) .
- Phase II Metabolites : Glucuronidation (m/z +176) or sulfation (m/z +80). Use neutral loss scanning (NL 176/80) and enzymatic hydrolysis (β-glucuronidase) to confirm .
- Isotopic Labeling : Stable isotopes (e.g., ¹³C-valine) track metabolic pathways in vitro/in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
